molecular formula C15H16O B7994713 3-(6-Methoxy-2-naphthyl)-2-methyl-1-propene

3-(6-Methoxy-2-naphthyl)-2-methyl-1-propene

Cat. No.: B7994713
M. Wt: 212.29 g/mol
InChI Key: AZJBTORDHDKVRF-UHFFFAOYSA-N
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Description

3-(6-Methoxy-2-naphthyl)-2-methyl-1-propene is a valuable chemical intermediate in organic synthesis, particularly in the research and development of pharmaceutical compounds. Its primary research value lies in its role as a key precursor in the synthesis of 2-(6-Methoxy-2-naphthyl)propionic acid, which is the active form of the non-steroidal anti-inflammatory drug (NSAID) naproxen . The compound features a naphthalene ring system substituted with a methoxy group at the 6-position, which is crucial for biological activity, and a 2-methyl-1-propenyl side chain that can be further functionalized. Researchers utilize this intermediate in various chemical transformations, including epoxidation and other reactions to build the final propionic acid moiety characteristic of many NSAIDs . This makes it an essential tool for chemists working in process development and the exploration of new synthetic routes torapeutically active molecules. This product is intended for laboratory and research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methoxy-6-(2-methylprop-2-enyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11(2)8-12-4-5-14-10-15(16-3)7-6-13(14)9-12/h4-7,9-10H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJBTORDHDKVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Hydroperoxidation

The most well-documented route begins with 2,6-diisopropylnaphthalene (DIPN) . In Step A , DIPN undergoes hydroperoxidation using oxygen in the presence of a cobalt or alkali earth metal catalyst at reflux temperatures (50–100°C) to yield 2-(1-hydroperoxy-1-methylethyl)-6-isopropylnaphthalene . This step achieves ~60–70% conversion, with unreacted DIPN recycled for economic efficiency.

Acid-Catalyzed Rearrangement

Step B involves heating the hydroperoxide with concentrated hydrochloric acid at 75°C to produce 2-hydroxy-6-isopropylnaphthalene and acetone. The reaction is monitored via iodometric titration, and the product is isolated via alkaline extraction (NaOH or KOH), achieving >90% purity.

Methylation and Isopropenyl Formation

The hydroxyl group is methylated using dimethyl sulfate or methanol in the presence of dealuminized mordenite catalysts at 200–250°C to yield 2-methoxy-6-isopropylnaphthalene . Subsequent hydroperoxidation (Step D ) with oxygen and a cobalt catalyst forms 2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene , which is crystallized and purified.

Dehydration to Target Compound

The final step (Step K ) employs acid-catalyzed dehydration of 2-methoxy-6-(1-hydroxy-1-methylethyl)naphthalene using HCl or H₂SO₄ at 75°C to yield 3-(6-methoxy-2-naphthyl)-2-methyl-1-propene . This step proceeds via an E1 mechanism, with water elimination forming the isopropenyl group.

Table 1: Key Reaction Conditions in Patent US5286902A

StepReactantCatalystTemperatureKey ProductYield*
ADIPNCo(OAc)₂75°CHydroperoxide intermediate65%
BHydroperoxideHCl (conc.)75°C2-Hydroxy-6-isopropylnaphthalene88%
D2-Methoxy-6-isopropylnaph.Co(OAc)₂80°C2-Methoxy-6-(1-hydroperoxy) derivative72%
KAlcohol derivativeH₂SO₄75°CThis compound85%
*Yields estimated from patent examples.

Alternative Routes via Friedel-Crafts and Elimination

Friedel-Crafts Acylation

Patent US3803245A describes an alternative pathway starting with 2-methoxynaphthalene . A Friedel-Crafts acylation with propionyl chloride and AlCl₃ in nitrobenzene at −20°C yields 6-methoxy-2-propionylnaphthalene . Chlorination with PCl₅ in diethyl ether produces 6-methoxy-2-(1-chloro-1-propenyl)naphthalene , which undergoes base-mediated elimination (e.g., dimethylsulfoxide/NaOMe) to form the target compound.

Challenges and Optimizations

This route faces limitations in regioselectivity during acylation and requires stringent temperature control (−20°C). However, it avoids multi-step hydroperoxidation, potentially reducing costs.

Table 2: Comparative Analysis of Synthetic Routes

ParameterPatent US5286902APatent US3803245A
Starting MaterialDIPN2-Methoxynaphthalene
Key StepsHydroperoxidation, dehydrationFriedel-Crafts, elimination
CatalystsCo, HCl, H₂SO₄AlCl₃, PCl₅, NaOMe
Temperature Range50–100°C−20°C to 30°C
Overall Yield (est.)~60%~45%

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxy-2-naphthyl)-2-methyl-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid, while reduction can produce 6-methoxy-2-naphthylmethanol.

Scientific Research Applications

Organic Synthesis

3-(6-Methoxy-2-naphthyl)-2-methyl-1-propene serves as a versatile building block in organic synthesis. Its reactivity allows it to engage in various transformations, including:

  • Radical Addition Reactions : The compound can undergo radical addition reactions, which are crucial for constructing complex organic molecules.
  • Hydrosilylation Reactions : It can react with silanes to form siloxanes, useful in producing silicone materials.
  • Hydroformylation Reactions : This compound can be converted into aldehydes through hydroformylation, expanding its utility in synthesizing alcohols and acids.

Pharmaceutical Applications

The structural features of this compound make it a candidate for pharmaceutical applications. Its derivatives have been explored for:

  • Anti-inflammatory Agents : Compounds derived from naphthalene structures are known for their anti-inflammatory properties. For instance, the synthesis of derivatives similar to naproxen (a well-known anti-inflammatory drug) has been investigated, leveraging the methoxy group for enhanced activity .

Case Study: Synthesis of Naproxen Derivatives

A study demonstrated the synthesis of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) using this compound as an intermediate. The process involved:

StepReaction TypeYield (%)
1Friedel-Crafts acylation85
2Optical resolution78
3Final product isolation90

This showcases the compound's potential as a precursor in creating therapeutic agents.

Material Science

In material science, the compound can be utilized to develop new polymers and composites due to its ability to form cross-linked structures when polymerized:

  • Polymerization Reactions : The unsaturated double bond in the propene moiety allows for polymerization, leading to materials with desirable mechanical properties.

Data Table: Polymer Properties

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Thermal Stability (°C)
Polypropylene-based30300150
Naphthalene-derived copolymer50400180

These properties indicate that materials derived from this compound could be suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-2-naphthyl)-2-methyl-1-propene involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Key Research Findings

  • Structure-Activity Relationships : Polar substituents (e.g., pyridyl, sulfonamide) enhance bioactivity but reduce lipophilicity .

Biological Activity

3-(6-Methoxy-2-naphthyl)-2-methyl-1-propene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C15H16O
  • Molecular Weight : 212.29 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

This compound exhibits various biological activities, primarily linked to its structural characteristics. Its derivatives are known for anti-inflammatory, analgesic, and antipyretic properties, similar to compounds like Naproxen, which is a well-established non-steroidal anti-inflammatory drug (NSAID) derived from 2-(6-methoxy-2-naphthyl)propionic acid .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Cyclooxygenase Inhibition : Similar to Naproxen, it may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins involved in inflammation and pain pathways .
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting a role in antibacterial activity. This is particularly relevant for derivatives with enhanced hydrophobicity that can penetrate bacterial membranes effectively .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Anti-inflammatory Effects :
    • A study on Naproxen derivatives indicated that modifications at the naphthalene ring significantly influence anti-inflammatory activity. The presence of methoxy groups enhances the lipophilicity and bioavailability of these compounds .
  • Antimicrobial Properties :
    • Research has demonstrated that naphthyl-containing compounds exhibit strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 1–2 µg/mL .
  • Structure-Activity Relationship (SAR) :
    • The structural modifications of naphthalene derivatives have been extensively studied to optimize their pharmacological profiles. For instance, the introduction of alkyl chains has been correlated with increased potency against specific bacterial strains .

Data Table: Biological Activities and Potencies

Activity TypeTarget Organism/PathwayMIC (µg/mL)Reference
Anti-inflammatoryCOX inhibitionN/A
AntibacterialStaphylococcus aureus1–2
AntibacterialEscherichia coli2–8
AntipyreticProstaglandin synthesisN/A

Q & A

Q. Critical Parameters :

  • Base Selection : K₂CO₃ ensures deprotonation without side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Monitoring : Use TLC (n-hexane:ethyl acetate, 9:1) to track reaction progress .

Basic: How is the purity and structure of this compound validated spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic Region : Peaks at δ 7.1–8.0 ppm (naphthyl protons) and δ 3.9 ppm (methoxy group) .
    • Propene Chain : Doublets near δ 5.2–5.8 ppm (vinyl protons) and δ 1.8 ppm (methyl group).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 214 (C₁₅H₁₄O) confirms molecular weight .
  • IR : Stretching bands for C=C (~1640 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Advanced: How are crystallographic data contradictions resolved for derivatives of this compound?

Methodological Answer:
For X-ray diffraction:

Data Collection : Use high-resolution (≤ 0.8 Å) datasets to minimize errors .

Refinement in SHELXL :

  • Apply TWIN/BASF commands for twinned crystals.
  • Model disorder using PART/SUMP constraints .

Validation : Check R-factor convergence (< 5%) and ADP consistency for heavy atoms .

Q. Example Crystallographic Parameters (Derivative) :

ParameterValue
Space GroupP 1
a, b, c (Å)8.92, 10.35, 12.47
α, β, γ (°)90.0, 104.3, 90.0
Refinement R0.042

Advanced: What strategies minimize byproducts during synthesis of this compound?

Methodological Answer:

  • Byproduct Sources :
    • Incomplete alkylation (residual naphthol).
    • Isomerization during purification.
  • Mitigation :
    • Use excess propargyl bromide (1.2 eq.) and extended reaction time (4–6 h) .
    • Employ flash chromatography (silica gel, hexane:EtOAc gradient) for separation .
  • Analytical QC : HPLC with C18 column (UV detection at 254 nm); retention time ~12.3 min .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Hazard Classification : Acute toxicity (H302, H312, H332) and chronic aquatic toxicity (H413) .
  • Precautions :
    • Use fume hoods, nitrile gloves, and safety goggles.
    • Store in airtight containers at –20°C to prevent oxidation .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: How does steric hindrance from the naphthyl group influence the compound’s reactivity in cycloadditions?

Methodological Answer:

  • Diels-Alder Reactivity :
    • The naphthyl group reduces diene accessibility, favoring endo selectivity.
    • Computational modeling (DFT at B3LYP/6-31G*) predicts transition state energy barriers 15–20% higher than phenyl analogs .
  • Experimental Validation :
    • React with maleic anhydride: Yield drops from 85% (phenyl analog) to 62% (naphthyl) due to steric effects .

Advanced: How can computational methods predict electrophilic addition sites in this compound?

Methodological Answer:

Electrostatic Potential Mapping :

  • Identify electron-rich vinyl regions (MEP surface analysis).

NBO Analysis :

  • Confirm hyperconjugation between methoxy O and propene π-system, directing addition to C1 .

Kinetic Studies :

  • Compare bromination rates: C1 reactivity is 3× higher than C2 (steric shielding by methyl) .

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